

Mechanism of Action & Pharmacokinetic Profile

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Compound Focus: Encequidar

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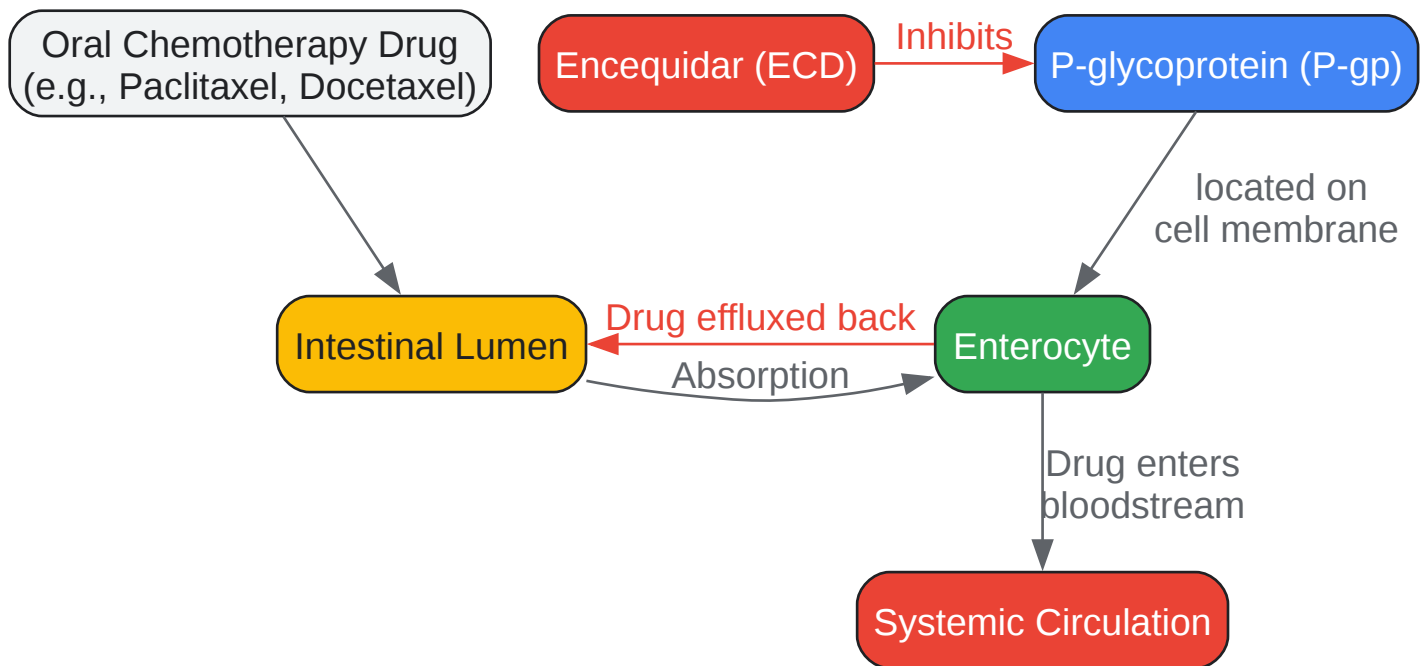
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Encequidar (ECD) is a potent, **intestine-specific** inhibitor of the P-glycoprotein (P-gp) efflux transporter [1] [2]. Its key characteristic is minimal systemic absorption, which allows it to act locally within the gastrointestinal tract to block the efflux of co-administered chemotherapeutic drugs (like paclitaxel or docetaxel) back into the intestinal lumen, thereby significantly enhancing their oral bioavailability without contributing to systemic drug-drug interactions [3] [4] [5].

The table below summarizes core quantitative data on **encequidar**'s inhibition potency and its impact on drug pharmacokinetics.

Aspect	Experimental System / Context	Key Findings / Parameters
In Vitro Inhibition Potency [1] [2]	Human P-gp (hP-gp) / Human BCRP (hBCRP) Rat & Monkey BCRP	hP-gp IC₅₀ : 0.0058 ± 0.0006 μM hBCRP IC₅₀ : >10 μM IC ₅₀ range: 0.059 to 0.18 μM
Impact on PK of Co-administered Drugs	<i>Paclitaxel (PTX) in Rats</i> [1] Intravenous (IV) PTX + oral ECD/ELD Oral (PO) PTX + oral ECD/ELD	AUC increase (fold) : ECD: 0.93-fold (NS) ELD: 2.55-fold
	<i>Sulfasalazine (SFZ) in Rats</i> [1] Oral (PO) SFZ + oral ECD/ELD	AUC increase (fold) : ECD: 33.5-fold ELD: 39.5-fold
	<i>Talinolol in Monkeys</i> [1] Oral (PO) Talinolol + oral ECD/ELD	AUC increase (fold) : ECD: 3.04-fold ELD: 16.6-fold
	<i>Docetaxel in Humans</i> [3] Oral Docetaxel + ECD vs. IV Docetaxel	AUC increase (fold) : ECD: 2.14-fold ELD: 2.12-fold
	<i>Paclitaxel in Humans</i> [5] Oral Paclitaxel + ECD vs. IV Paclitaxel (80 mg/m ²)	Achieved non-inferior PK exposure with a 2 or 3-dose regimen of 600 mg oDox+E
		Absolute Bioavailability : ~12% AUC GMR : 89.50% (90% CI: 83.89-95.50)

The following diagram illustrates the localized mechanism of action of **encequidar** in the intestine.



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***Encequidar** locally inhibits intestinal P-gp, reducing drug efflux and enhancing absorption into systemic circulation. [1] [2] [5]*

Key Experimental Models & Protocols

The following methodologies are critical for investigating **encequidar**'s effects.

1. In Vitro Inhibition Assays [1] [2]

- **Transporter & Cell Models:** Utilized Madin-Darby canine kidney (MDCK) cells transfected with human, rat, or cynomolgus monkey P-gp and BCRP.
- **Methodology:** Conducted bidirectional transport assays. The baseline efflux ratio (B-to-A / A-to-B) was established for probe substrates. The test was then repeated with the addition of **encequidar** at varying concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
- **Key Substrates:** Paclitaxel (P-gp substrate) and Sulfasalazine (BCRP substrate).

2. In Vivo Animal PK Studies [1]

- **Models:** Used rats and cynomolgus monkeys.

- **Dosing:** **Encequidar** was administered orally (e.g., 15 mg/kg in rats) simultaneously with or shortly before an oral or intravenous dose of a probe drug (e.g., paclitaxel, sulfasalazine, talinolol).
- **Analysis:** Compared the Area Under the Curve (AUC) and Cmax of the probe drug administered with **encequidar** versus alone, to calculate the fold-increase in exposure.

3. Clinical Pharmacokinetic Studies [3] [4] [5]

- **Design:** Phase I trials, often using a randomized crossover design where patients receive both the oral chemotherapy (with **encequidar**) and the standard IV formulation in different periods.
- **Dosing:** A fixed 15 mg dose of **encequidar** is given orally approximately one hour before oral paclitaxel or docetaxel [3] [5].
- **Bioanalysis:** Plasma concentrations of the chemotherapeutic drug are measured using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. Population PK (popPK) modeling is then employed to characterize PK profiles and identify sources of variability [4].

Clinical Formulations & Development Status

Encequidar is being developed specifically to enable the oral administration of certain chemotherapeutics.

- **Leading Formulation:** **Oraxol** is an investigational regimen combining **oral paclitaxel** with **encequidar** [6] [7] [4].
- **Development Status:**
 - **Oraxol** has reached the **preregistration** stage for **metastatic breast cancer** [6] [7].
 - A Phase III trial demonstrated Oraxol had a statistically significant higher confirmed tumor response rate and a lower incidence of neuropathy compared to intravenous paclitaxel [4].
 - Development for other cancers, such as gastric cancer and esophageal cancer, has been discontinued [7].
- **Other Combinations:** Oral **docetaxel plus encequidar (oDox+E)** is also under investigation. Pharmacokinetic modeling supports that a multi-dose regimen (e.g., 600 mg for 2-3 days) can achieve non-inferior exposure compared to standard IV docetaxel [3].

Key Takeaways for Drug Development

- **Intestine-Specific Action:** **Encequidar**'s minimal systemic absorption makes it a valuable tool for selectively inhibiting intestinal efflux transporters, thereby improving oral drug bioavailability without causing systemic transporter-mediated DDIs [1] [2].

- **Proven Efficacy in Enhancing Bioavailability:** It effectively enables the oral delivery of P-gp substrate drugs like paclitaxel and docetaxel, achieving systemic exposure comparable to IV formulations in clinical studies [3] [5].
- **Altered PK Profile:** Oral paclitaxel with **encequidar** results in a lower Cmax but sustained exposure, which may contribute to its improved tolerability profile (e.g., reduced neuropathy) while maintaining efficacy [4].

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